![molecular formula C8H10N2 B1338895 6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine CAS No. 93587-43-0](/img/structure/B1338895.png)
6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine
Overview
Description
“6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine” is a heterocyclic compound . It is a structural fragment of alkaloids and exhibits a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of “6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine” involves a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The cyclocondensation reaction is successful using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Molecular Structure Analysis
The molecular formula of “6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine” is C8H9N . The InChI representation of the molecule is InChI=1S/C8H9N/c1-3-7-4-2-6-9-8(7)5-1/h2,4,6H,1,3,5H2 .Chemical Reactions Analysis
The synthesized “6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine” derivatives were employed as novel inhibitors for carbon steel (CS) corrosion in a molar H2SO4 medium . The corrosion protection proficiency was investigated by electrochemical measurements .Physical And Chemical Properties Analysis
The molecular weight of “6,7-Dihydro-5H-cyclopenta[C]pyridin-3-amine” is 119.16 g/mol . It has a XLogP3-AA value of 1.5 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .Scientific Research Applications
Pharmaceutical Intermediate
This compound is mentioned as a key intermediate in the synthesis of cefpirome , which is a fourth-generation cephalosporin antibiotic .
Synthesis of Heterocyclic Compounds
It is used in the synthesis of various heterocyclic compounds through cyclocondensation reactions, which are crucial in medicinal chemistry for creating new drugs .
Corrosion Inhibition
There is a mention of carbon steel being vulnerable to corrosion and the potential use of certain compounds in protecting against this process . While not directly stated, it’s possible that derivatives of this compound could be explored for corrosion inhibition applications.
Chemical Oxidation Processes
The compound has been used in direct oxidation processes to create analogues like 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one , which could have further chemical or pharmaceutical applications .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bacterial type ii topoisomerases . This class of enzymes plays a crucial role in DNA replication and transcription, making them a common target for antibacterial drugs .
Mode of Action
If it indeed targets bacterial type ii topoisomerases as suggested, it likely interferes with the enzyme’s ability to manipulate the dna structure, thereby inhibiting bacterial growth .
Biochemical Pathways
If it acts on bacterial type ii topoisomerases, it would affect the dna replication and transcription pathways, leading to downstream effects on bacterial growth and proliferation .
Result of Action
If it inhibits bacterial type ii topoisomerases, it would likely result in the inhibition of bacterial growth .
properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQAFEZEQLKPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NC=C2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918327 | |
Record name | 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridin-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93587-43-0 | |
Record name | 5H-2-Pyrindin-3-amine, 6,7-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093587430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5,6,7-Tetrahydro-3H-cyclopenta[c]pyridin-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90918327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H-cyclopenta[c]pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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